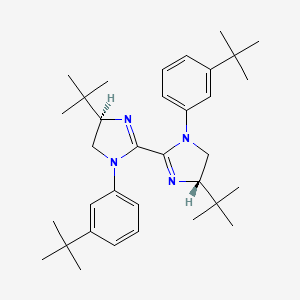
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole involves multiple steps and specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. The synthetic routes often include reactions such as amide formation, Suzuki coupling, and other combinatorial chemistry techniques .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using automated synthesis protocols. These methods emphasize the use of continuous flow chemistry to enhance efficiency and yield. The integration of diverse reactions and optimization capabilities allows for the large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
(4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: This compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cell function and signal transduction, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4R,4'S)-4,4'-Di-tert-butyl-1,1'-bis(3-(tert-butyl)phenyl)-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole include:
Uniqueness
This compound stands out due to its unique chemical structure and significant biological activity.
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[(4R)-4-tert-butyl-1-(3-tert-butylphenyl)-4,5-dihydroimidazol-2-yl]-1-(3-tert-butylphenyl)-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50N4/c1-31(2,3)23-15-13-17-25(19-23)37-21-27(33(7,8)9)35-29(37)30-36-28(34(10,11)12)22-38(30)26-18-14-16-24(20-26)32(4,5)6/h13-20,27-28H,21-22H2,1-12H3/t27-,28+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPNUUXMKIKSJY-HNRBIFIRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(C(=N1)C2=NC(CN2C3=CC=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC=CC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CN(C(=N1)C2=N[C@@H](CN2C3=CC=CC(=C3)C(C)(C)C)C(C)(C)C)C4=CC=CC(=C4)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
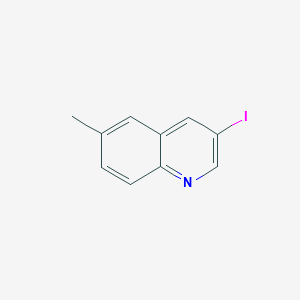

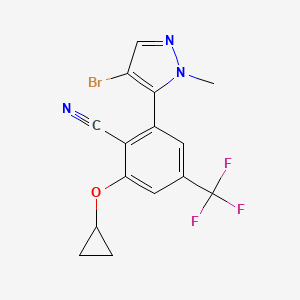
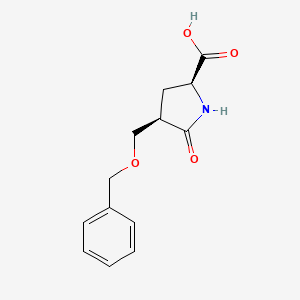
![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate 2,2,2-trifluoroacetate](/img/structure/B8256156.png)
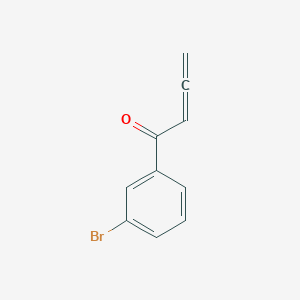
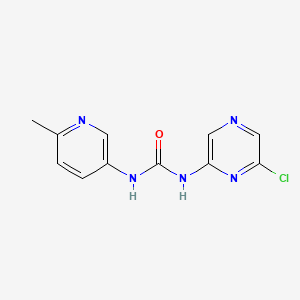
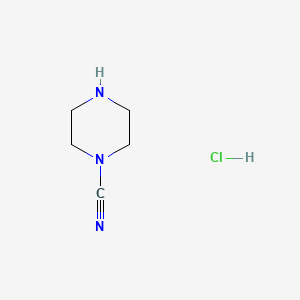
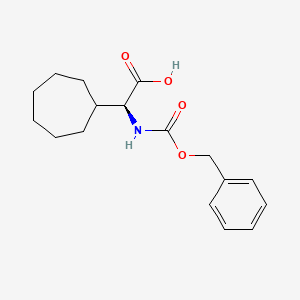
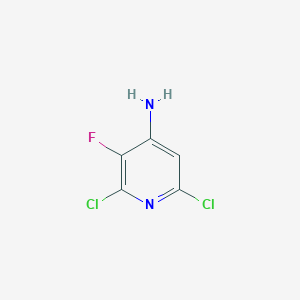
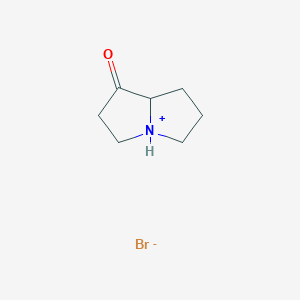
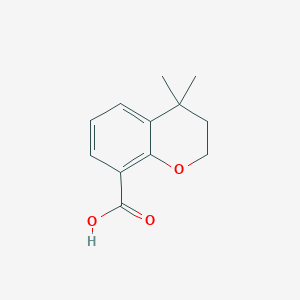
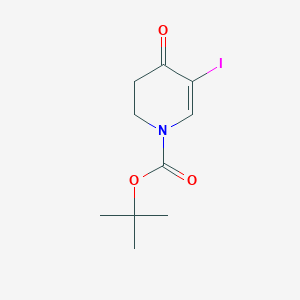
![[cis-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-6-yl]methanol](/img/structure/B8256247.png)
